Dauricine Dauricine 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol is a natural product found in Nelumbo nucifera and Menispermum canadense with data available.
Brand Name: Vulcanchem
CAS No.: 524-17-4
VCID: VC21328287
InChI: InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol

Dauricine

CAS No.: 524-17-4

Cat. No.: VC21328287

Molecular Formula: C38H44N2O6

Molecular Weight: 624.8 g/mol

* For research use only. Not for human or veterinary use.

Dauricine - 524-17-4

CAS No. 524-17-4
Molecular Formula C38H44N2O6
Molecular Weight 624.8 g/mol
IUPAC Name 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
Standard InChI InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1
Standard InChI Key AQASRZOCERRGBL-IADGFXSZSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC
SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC

Chemical Properties and Structure

Dauricine is chemically identified as 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol . This complex structure contributes to its diverse pharmacological activities.

Physical and Chemical Characteristics

Dauricine presents as a slightly yellow amorphous base with the following properties:

  • Chemical Formula: C₃₈H₄₄N₂O₆

  • Molecular Weight: 624.77

  • CAS Registry Number: 524-17-4

  • Melting Point: 115°C

  • Optical Rotation: [α]D11 -139° in methanol

  • Solubility: Soluble in alcohol, acetone, and benzene; slightly soluble in ether

Structural Derivatives

The dimethiodide derivative of dauricine has been characterized with the following properties:

  • Chemical Formula: C₃₈H₄₄N₂O₆·2CH₃I

  • Molecular Weight: 908.64

  • Appearance: Needles

  • Melting Point: 204°C

  • Optical Rotation: [α]D20 -114°

Pharmacological Activities

Recent evidence suggests that dauricine possesses multiple pharmacological activities that may be therapeutically valuable. These include neuroprotection, anti-cancer effects, anti-arrhythmic properties, anti-inflammatory actions, and anti-diabetic potential .

Neuroprotective Effects

Dauricine has demonstrated significant neuroprotective properties, particularly in the context of Alzheimer's disease (AD) and intracerebral hemorrhage (ICH).

Effects on Alzheimer's Disease

In D-galactose and AlCl₃ combined-induced AD mice, dauricine (1-10mg/kg) improved neuronal damage and ameliorated learning and memory deficits . The compound exhibits a high affinity for Calmodulin and can reduce calcium levels while suppressing Calmodulin expression in the hippocampus and cortex of AD mice . Additionally, dauricine reduced the formation of neurofibrillary tangles by decreasing tau phosphorylation .

In the Aβ1-42-transgenic Caenorhabditis elegans model (CL2120), dauricine delayed AD progression by activating X-box binding protein 1 (XBP-1), which accelerates amyloid-beta clearance . Studies in 3xTg-AD mice showed that dauricine significantly alleviated cognitive impairments by:

  • Raising hippocampal ATP levels

  • Reducing amyloid-beta plaques and hyperphosphorylated tau

  • Modifying expression of synapse-related proteins (Synapsin 1 and Synapsin 2)

  • Affecting mitochondrial energy metabolism proteins (Aconitase 2, Ndufs1, Cytochrome c oxidase subunit 5a, and Succinate dehydrogenase B)

Interestingly, graphene oxide loaded with dauricine showed significant reduction in cognitive memory deficits in Aβ1-42-induced AD mice, suggesting potential novel delivery approaches .

Effects on Intracerebral Hemorrhage

Recent research has identified ferroptosis as a critical process in nerve cell damage during ICH. Dauricine has shown potential to prevent ferroptosis of nerve cells by increasing the expression of glutathione reductase and glutathione peroxidase 4 (GPX4), a key protein affecting ferroptosis .

Anti-cancer Properties

Dauricine has demonstrated anti-cancer activities across multiple tumor types.

Effects on Renal Cell Carcinoma

Zhang et al. found that dauricine effectively suppresses viability and induces apoptosis in four renal cell carcinoma cell lines by inhibiting the PI3K/AKT pathway .

Effects on Neurological Tumors

In neuroblastoma and glioblastoma, dauricine induced cell apoptosis by attenuating Octamer binding transcription factor 4 (OCT4)/Sonic hedgehog (SHH) co-activated stemness .

Effects on Breast Cancer

In MCF-7 breast cancer cells, dauricine inhibited angiogenesis by inhibiting Hypoxia inducible factor 1 alpha (HIF-1α) protein accumulation and Vascular endothelial growth factor (VEGF) expression .

Effects on Melanoma

Dauricine significantly promoted cell death in A375 and A2058 melanoma cells by suppressing the Signal transducer and activator of transcription 3 (STAT3) signaling pathways .

Role in Combating Drug Resistance

Notably, dauricine plays a crucial role in overcoming drug resistance in tumor cells:

  • It increases the sensitivity of hepatocellular carcinoma cells to chemotherapy agents, including cisplatin, sorafenib, and isoliensinine

  • Dauricine significantly enhanced vincristine-induced apoptosis in drug-resistant MCF-7 cells

  • The compound reduced doxorubicin resistance in HL60 cells through a mechanism involving the accumulation of intracellular doxorubicin

Anti-inflammatory Properties

Dauricine exhibits potent anti-inflammatory activities across multiple systems and pathological conditions.

Effects on Bone Inflammation

Dauricine ameliorated lipopolysaccharide (LPS)-induced bone loss in female C57BL/6J mice by decreasing the number of osteoclasts. In vitro studies confirmed that dauricine reduces the differentiation and activity of osteoclasts. Mechanistically, dauricine decreases the production of reactive oxygen species (ROS) via the ROS/PP2A/NF-κB axis .

Effects on Osteoarthritis

In LPS-stimulated macrophages, dauricine inhibited the expressions of proinflammatory cytokines, including nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2 . In IL-1β-treated mouse chondrocytes, dauricine reversed inflammatory responses and promoted factors associated with cartilage regeneration, primarily by regulating the NF-κB and calcium signaling pathways .

Effects on Ulcerative Colitis

In dextran sulfate sodium mice models, dauricine attenuated the levels of inflammatory cytokines. Similarly, in HT-29 cells, dauricine reduced LPS-induced inflammation. The mechanism involves suppression of the NF-κB signaling pathway .

Effects on Endothelial Inflammation

In IL-1β-induced human umbilical vein endothelial cells and lung tissues, dauricine alleviated endothelial inflammation by inhibiting the NF-κB pathway . Additionally, in H5N1-induced BEAS-2B cells and Streptococcus pneumoniae-induced mice, dauricine significantly decreased the expressions of TNF-α, IL-6, and IL-1β while reversing lung histological alterations .

Anti-arrhythmic Effects

Dauricine has demonstrated significant anti-arrhythmic properties. Research indicates that dauricine exerts inhibitory effects on human Ether-a-go-go Related Gene (HERG) potassium channels, which play a crucial role in cardiac rhythm regulation . Additionally, studies have shown that dauricine inhibits early afterdepolarizations and L-type calcium current, further supporting its anti-arrhythmic potential .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of dauricine is essential for its development as a therapeutic agent. Studies have investigated its absorption, distribution, metabolism, and excretion characteristics.

Intravenous Administration

Pharmacokinetic studies of intravenously administered dauricine at doses of 2.5, 5.0, and 10.0 mg/kg revealed dose-dependent parameters as shown in the following table:

Parameter2.5 mg/kg5.0 mg/kg10.0 mg/kg
AUC(0−t) (μg/L/h)561.56 ± 36.74997.33 ± 362.951917.46 ± 698.54
AUC(0−∞) (μg/L/h)652.48 ± 187.731315.76 ± 640.862365.72 ± 1152.15
MRT(0−t) (h)5.91 ± 0.565.10 ± 0.975.17 ± 1.02
MRT(0−∞) (h)8.80 ± 4.7010.22 ± 5.409.36 ± 4.16
t1/2z (h)5.34 ± 4.657.17 ± 4.986.67 ± 4.34
Tmax (h)0.03 ± 00.03 ± 00.03 ± 0
CLz (L/h/kg)4.02 ± 0.104.76 ± 3.004.87 ± 2.01
Vz (L/kg)26.56 ± 15.7034.86 ± 15.2642.50 ± 26.10

These data indicate that dauricine in rat plasma showed first-order kinetics across the administered dose range . The half-life of approximately 5-7 hours suggests regular dosing would be required for sustained therapeutic effects.

Bioavailability

Advanced analytical methods, including liquid chromatography-tandem mass spectrometry, have been employed to study dauricine's pharmacokinetics across different administration routes . Complete pharmacokinetic data of dauricine following various administration routes has provided valuable insights into its bioavailability .

Mechanisms of Action

Dauricine exerts its diverse pharmacological effects through multiple molecular mechanisms and signaling pathways.

Neuroprotective Mechanisms

In Alzheimer's disease models, dauricine's neuroprotective effects involve:

  • Regulation of calcium homeostasis through interaction with Calmodulin

  • Reduction of tau hyperphosphorylation via protein phosphatase 2A (PP2A), p35/25, and cyclin-dependent kinase 5 (CDK5) pathways

  • Activation of X-box binding protein 1 to accelerate amyloid-beta clearance

  • Restoration of mitochondrial membrane potential and superoxide dismutase activity

  • Regulation of nuclear factor erythroid 2-related factor 2 and Kelch-like ECH-associated protein 1 levels

For intracerebral hemorrhage, dauricine prevents ferroptosis by increasing glutathione reductase and glutathione peroxidase 4 expression .

Anti-cancer Mechanisms

Dauricine's anti-cancer effects operate through diverse mechanisms:

  • Inhibition of the PI3K/AKT pathway in renal cell carcinoma

  • Attenuation of OCT4/SHH co-activated stemness in neurological tumors

  • Inhibition of HIF-1α protein accumulation and VEGF expression in breast cancer

  • Suppression of STAT3 signaling in melanoma

  • Modification of drug accumulation mechanisms to overcome resistance in various cancer cell types

Anti-inflammatory Mechanisms

The anti-inflammatory effects of dauricine primarily involve:

  • Modulation of the ROS/PP2A/NF-κB axis in bone inflammation

  • Regulation of NF-κB and calcium signaling pathways in osteoarthritis

  • Suppression of the NF-κB signaling pathway in ulcerative colitis and endothelial inflammation

  • Reduction in pro-inflammatory cytokine expression (TNF-α, IL-6, IL-1β) in respiratory inflammation models

Anti-arrhythmic Mechanisms

Dauricine's effects on cardiac rhythm involve:

  • Inhibition of HERG potassium channels

  • Suppression of early afterdepolarizations

  • Modulation of L-type calcium current

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